1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine
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Overview
Description
1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,5-dimethoxybenzyl group attached to a piperazine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 4-isopropylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane.
Procedure: The 2,5-dimethoxybenzyl chloride is added to a solution of 4-isopropylpiperazine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-4-isopropylpiperazine: Similar structure but with a phenyl group instead of a benzyl group.
1-(2,5-Dimethoxybenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine is unique due to the specific combination of the 2,5-dimethoxybenzyl group and the isopropyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-11-15(19-3)5-6-16(14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHYOYQRHPGBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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